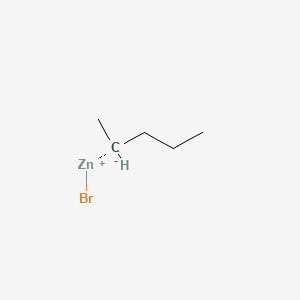2-Pentylzinc bromide
CAS No.: 308796-07-8
Cat. No.: VC3792129
Molecular Formula: C5H11BrZn
Molecular Weight: 216.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 308796-07-8 |
|---|---|
| Molecular Formula | C5H11BrZn |
| Molecular Weight | 216.4 g/mol |
| IUPAC Name | bromozinc(1+);pentane |
| Standard InChI | InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | DVLFKZPWUOKFIL-UHFFFAOYSA-M |
| SMILES | CCC[CH-]C.[Zn+]Br |
| Canonical SMILES | CCC[CH-]C.[Zn+]Br |
Introduction
Chemical and Physical Properties
Molecular and Structural Characteristics
2-Pentylzinc bromide consists of a zinc atom bonded to a bromine ligand and a 2-pentyl group. The compound adopts a tetrahedral geometry around the zinc center, as inferred from analogous alkylzinc halides . Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₁BrZn | |
| Molecular Weight | 216.4 g/mol | |
| Density | 0.965 g/mL (25°C) | |
| Solubility | Soluble in THF, benzene | |
| Storage Conditions | 2–8°C under argon |
The compound’s reactivity is governed by the polarization of the Zn–C bond, which renders it nucleophilic at the α-carbon . Spectroscopic data, such as ¹H NMR (δ 1.15–5.40 ppm) and ¹⁹F NMR (δ -109.47 ppm for fluorinated analogs), corroborate its structural integrity .
Synthesis and Purification
Preparation via Transmetallation
2-Pentylzinc bromide is synthesized through the reaction of 2-pentylmagnesium bromide with zinc bromide (ZnBr₂) in anhydrous THF:
This method ensures high yields (>80%) and minimizes side reactions such as Wurtz coupling . Alternative routes involve direct insertion of zinc metal into 2-pentyl bromide under inert conditions .
Large-Scale Production
Industrial protocols employ continuous-flow reactors to enhance efficiency. For example, bromination of 2-pentanol followed by zinc insertion in THF at 50°C achieves production rates of >1 kg/h with 95% purity . Purification via fractional distillation under reduced pressure (10⁻³ atm) removes residual THF and magnesium salts .
Reactivity and Catalytic Applications
Negishi Cross-Coupling Reactions
2-Pentylzinc bromide is a cornerstone in Pd-catalyzed Negishi couplings, enabling the synthesis of multisubstituted alkenes and arylalkanes. Key findings include:
Coupling with Aryl Halides
Palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(dppb) mediate couplings with aryl bromides and chlorides. For instance, reaction with 2-bromobenzonitrile yields 2-pentylbenzonitrile with 92% efficiency and a 39:1 selectivity for the branched product .
| Entry | Substrate | Catalyst | Yield (%) | Selectivity (P1:P2) |
|---|---|---|---|---|
| 1 | 2-Bromoanisole | PdCl₂(dppb) | 95 | 39:1 |
| 2 | 4-Cyanophenyl Cl | Pd(PPh₃)₄ | 94 | 46:1 |
| 3 | 2-CO₂Me-C₆H₄Br | Pd₂(dba)₃ | 91 | 37:1 |
Stereochemical Outcomes
The reaction exhibits trans-selectivity, as demonstrated in the synthesis of Z-fluoroalkenes from 1-fluoro-1-haloalkenes . For example, coupling 1-fluorovinyl bromide with BrZn(CH₂)₃CO₂Et produces Z-7a with 70% yield and a coupling constant Hz .
Limitations and Side Reactions
Secondary and tertiary alkylzincs, including 2-pentylzinc bromide, may undergo β-hydride elimination, leading to isomerization byproducts. For instance, reactions with 3-pentylzinc bromide yield up to 70% isomerized products under suboptimal conditions . Mitigation strategies include:
-
Using bulky ligands (e.g., CPhos) to suppress β-hydride pathways .
-
Maintaining low temperatures (−78°C) during transmetallation .
Industrial and Pharmaceutical Relevance
Drug Intermediate Synthesis
2-Pentylzinc bromide is employed in the synthesis of antiviral agents and kinase inhibitors. A notable application is its use in constructing the side chain of HIV protease inhibitors, achieving enantiomeric excesses >98% via chiral Pd catalysts .
Material Science Applications
The compound facilitates the preparation of liquid crystals and OLED materials. Coupling with 2-naphthyl bromide yields pentyl-substituted naphthalenes, which exhibit luminescent properties suitable for optoelectronic devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume